Dibutylboranyl trifluoromethanesulfonate
Description
The exact mass of the compound Dibutylboranyl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dibutylboranyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutylboranyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dibutylboranyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BF3O3S/c1-3-5-7-10(8-6-4-2)16-17(14,15)9(11,12)13/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVAVMFXAKZTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC)(CCCC)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369121 | |
| Record name | Dibutylboranyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60669-69-4 | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60669-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutylboranyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Dibutylboranyl trifluoromethanesulfonate?
An In-Depth Technical Guide to Dibutylboranyl Trifluoromethanesulfonate for Advanced Organic Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of dibutylboranyl trifluoromethanesulfonate (DBBT), a pivotal reagent in modern asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles, mechanistic intricacies, and practical applications of DBBT, with a focus on achieving high levels of stereocontrol in carbon-carbon bond-forming reactions.
Introduction: The Power of Boron Enolates in Asymmetric Synthesis
The quest for stereochemical control in organic synthesis is a central theme in the development of complex molecules, particularly in the pharmaceutical industry. The aldol reaction, a cornerstone of C-C bond formation, has been the subject of intense investigation to command its stereochemical outcome. Among the various strategies, the use of boron enolates has emerged as a particularly powerful and reliable method for achieving high levels of diastereoselectivity.
Dibutylboranyl trifluoromethanesulfonate, often abbreviated as Bu₂BOTf, has established itself as a premier reagent for the generation of boron enolates under kinetically controlled conditions. Its efficacy stems from the Lewis acidity of the boron center, which facilitates enolization, and the stereodirecting influence of the butyl groups and the triflate counterion, which orchestrates a highly ordered transition state in the subsequent aldol addition. This guide will explore the nuances of employing DBBT to unlock its full potential in stereoselective synthesis.
Physicochemical Properties and Handling
A thorough understanding of the properties and handling requirements of DBBT is paramount for its safe and effective use in the laboratory.
| Property | Value |
| Chemical Formula | C₉H₁₈BF₃O₃S[1] |
| Molecular Weight | 274.11 g/mol [1] |
| Appearance | Clear, light yellow to orange solution[2] |
| Boiling Point | 37 °C at 0.12 Torr[2] |
| Density | ~1.271 g/mL at 25 °C[2] |
| CAS Number | 60669-69-4 |
| Common Synonyms | Dibutylboron triflate, DBBT, Bu₂BOTf[1] |
Handling and Storage:
Dibutylboranyl trifluoromethanesulfonate is a moisture-sensitive and corrosive reagent that requires careful handling under an inert atmosphere (e.g., nitrogen or argon)[1]. It is typically supplied as a solution in a non-polar solvent such as dichloromethane or diethyl ether.
-
Storage: Store in a cool, dry, well-ventilated area, away from sources of ignition and incompatible substances such as water, alcohols, and strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended.
-
Handling: All transfers should be performed using standard air-free techniques, such as syringes or cannulas. Personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Mechanism of Stereocontrol: The Zimmerman-Traxler Model in Action
The remarkable stereoselectivity achieved with DBBT is rationalized by the Zimmerman-Traxler model, which postulates a chair-like, six-membered cyclic transition state for the aldol addition step[3][4]. The geometry of the boron enolate, which is established during the enolization step, directly dictates the diastereomeric outcome of the aldol product.
Enolate Formation: The Genesis of Stereocontrol
The reaction is initiated by the coordination of the Lewis acidic boron center of DBBT to the carbonyl oxygen of the ketone, ester, or amide substrate. This coordination enhances the acidity of the α-protons, allowing for their removal by a hindered, non-nucleophilic amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA). The choice of base and the steric bulk of the boron ligands play a crucial role in determining the geometry of the resulting boron enolate. DBBT, in conjunction with a hindered amine, preferentially forms the (Z)-enolate. This selectivity is attributed to a transition state that minimizes steric interactions between the substituents on the carbonyl compound and the butyl groups on the boron.
The Aldol Addition: A Tale of Two Chairs
Once the boron enolate is formed, it reacts with an aldehyde via a closed, chair-like Zimmerman-Traxler transition state. The stereochemical outcome is determined by the arrangement of the substituents on this six-membered ring.
-
(Z)-Enolate leads to syn-Aldol Product: The (Z)-enolate arranges in the transition state such that the R¹ group of the enolate and the R² group of the aldehyde both occupy pseudo-equatorial positions to minimize steric strain. This arrangement leads to the formation of the syn-aldol product.
-
(E)-Enolate leads to anti-Aldol Product: In contrast, an (E)-enolate would arrange in the transition state to place its R¹ group in a pseudo-equatorial position, which consequently forces the R² group of the aldehyde into a pseudo-axial position in one of the chair conformations, ultimately leading to the anti-aldol product. The ability to selectively generate either the (Z)- or (E)-enolate by choosing the appropriate boron reagent and reaction conditions is the key to controlling the diastereoselectivity of the aldol reaction.
Experimental Protocols and Applications
The true utility of DBBT is demonstrated in its application to a wide range of substrates. The following section provides a detailed protocol for a representative Evans asymmetric aldol reaction and a summary of other applications.
Detailed Protocol: Evans Asymmetric Aldol Reaction
This protocol describes the highly diastereoselective synthesis of a syn-aldol adduct using a chiral oxazolidinone auxiliary.
Materials:
-
N-Acyloxazolidinone (1.0 equiv)
-
Dibutylboranyl trifluoromethanesulfonate (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Aldehyde (1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol
-
pH 7 phosphate buffer
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the N-acyloxazolidinone and dissolve it in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add diisopropylethylamine via syringe, followed by the dropwise addition of dibutylboranyl trifluoromethanesulfonate, ensuring the internal temperature remains below 5 °C.
-
Stir the resulting solution at 0 °C for 30 minutes to facilitate complete enolate formation.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the aldehyde via syringe.
-
Stir the reaction at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by the addition of pH 7 phosphate buffer, followed by methanol and hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour to ensure complete oxidation of the boron species.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.
Performance in Aldol Reactions: A Comparative Overview
DBBT has been successfully employed in the stereoselective aldol reactions of a variety of carbonyl compounds. The following table summarizes representative examples, showcasing the high yields and diastereoselectivities that can be achieved.
| Carbonyl Substrate | Aldehyde | Base | Diastereomeric Ratio (syn:anti) | Yield (%) |
| N-Propionyloxazolidinone | Benzaldehyde | DIPEA | >99:1 | 65 |
| Methyl Phenylacetate | Isobutyraldehyde | DIPEA | 95:5 | 85 |
| Diethyl Ketone | Benzaldehyde | TEA | 97:3 | 77 |
| Acetone | 3-Phenylpropanal | DIPEA | 90:10 | 72 |
Note: Yields and diastereomeric ratios are highly dependent on the specific substrates and reaction conditions.
Troubleshooting and Practical Insights
Even with a robust reagent like DBBT, challenges can arise. This section provides practical advice based on field experience to help troubleshoot common issues.
-
Low Yields:
-
Moisture Contamination: Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. Moisture will hydrolyze DBBT and the boron enolate.
-
Incomplete Enolization: The enolization time may need to be optimized for sterically hindered or less acidic substrates. Monitoring the reaction by TLC can be helpful.
-
Reagent Quality: DBBT can degrade over time, especially if not stored properly. Use freshly opened bottles or redistill the reagent if its quality is suspect.
-
-
Poor Diastereoselectivity:
-
Temperature Control: Maintaining low temperatures during the enolization and aldol addition steps is critical for kinetic control.
-
Base Selection: The choice of amine base can influence the enolate geometry. For substrates prone to forming (E)-enolates, a bulkier amine like DIPEA is generally preferred to favor the (Z)-enolate and thus the syn-aldol product.
-
Equilibration: Allowing the reaction to warm for too long before quenching can lead to equilibration of the aldol adduct, eroding the diastereoselectivity.
-
-
Side Reactions:
-
Self-condensation: This can occur if the enolization is not complete before the aldehyde is added. Ensure sufficient time for enolate formation.
-
Retro-aldol Reaction: The aldol adduct can undergo a retro-aldol reaction, particularly during workup or purification. A mild workup and rapid purification are recommended.
-
Conclusion
Dibutylboranyl trifluoromethanesulfonate is a powerful and versatile reagent for stereoselective synthesis. Its ability to generate boron enolates with high geometric fidelity, coupled with the predictable stereochemical outcome of the subsequent aldol addition as rationalized by the Zimmerman-Traxler model, makes it an invaluable tool for the construction of complex molecules with precise stereochemical control. A thorough understanding of its properties, mechanistic underpinnings, and practical handling is key to successfully leveraging this reagent in the synthesis of pharmaceuticals and other high-value chemical entities.
References
-
Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. J. Am. Chem. Soc.1957 , 79 (8), 1920–1923. [Link]
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PubChem. Dibutylboranyl trifluoromethanesulfonate. National Center for Biotechnology Information. [Link]
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LookChem. Dibutylboron Trifluoromethanesulfonate. [Link]
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Evans, D. A.; et al. Stereoselective Aldol Condensations. B. The Aldol Reaction of Ketones. J. Am. Chem. Soc.1981 , 103 (10), 3099–3111. [Link]
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Cowden, C. J.; Paterson, I. Asymmetric Aldol Reactions Using Boron Enolates. Org. React.1997 , 51, 1. [Link]
-
Organic Syntheses. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Org. Synth.1990 , 68, 83. [Link]
-
Thomas, A. Y.; et al. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. J. Org. Chem.2021 , 86 (9), 6184–6194. [Link]
-
Das, S.; Li, L.-S.; Sinha, S. C. Stereoselective Aldol-Type Cyclization Reaction Mediated by Dibutylboron Triflate/Diisopropylethylamine. Org. Lett.2004 , 6 (1), 123–126. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Chemistry LibreTexts. The Aldol Reaction. [Link]
Sources
A Senior Application Scientist's Guide to Dibutylboranyl Trifluoromethanesulfonate (CAS 60669-69-4): Principles and Field-Proven Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Strategic Importance
Dibutylboranyl trifluoromethanesulfonate, commonly referred to as Dibutylboron Triflate (DBBT or Bu₂BOTf), is a cornerstone reagent in modern asymmetric synthesis. Its prominence stems from its exceptional Lewis acidity, which is expertly harnessed to generate boron enolates from a wide array of carbonyl compounds. The trifluoromethanesulfonate (triflate) anion is an outstanding leaving group, rendering the boron center highly electrophilic and capable of coordinating strongly to carbonyl oxygens. This guide provides an in-depth exploration of DBBT, moving from its fundamental properties to its mechanistic intricacies and its application in validated, high-stakes synthetic protocols crucial for drug discovery and development.
The strategic value of DBBT lies in its ability to facilitate highly diastereoselective carbon-carbon bond formations, most notably in aldol reactions. The defined geometry of the resulting boron enolates allows for predictable and controllable stereochemical outcomes via a well-ordered transition state. This level of precision is indispensable for the synthesis of complex chiral molecules such as polyketide natural products and active pharmaceutical ingredients (APIs), where biological activity is critically dependent on absolute stereochemistry.
Section 2: Core Physicochemical and Safety Profile
Understanding the physical properties and handling requirements of DBBT is a prerequisite for its safe and effective use. The reagent is typically supplied as a solution in aprotic solvents like dichloromethane or diethyl ether.[1]
Physicochemical Data
The essential properties of Dibutylboranyl trifluoromethanesulfonate are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 60669-69-4 | [2][3][4] |
| Molecular Formula | C₉H₁₈BF₃O₃S | [1][2] |
| Molecular Weight | 274.11 g/mol | [2][3][4] |
| Appearance | Clear, colorless to yellow or orange solution | [1][5] |
| Density | ~1.129 - 1.271 g/mL (solution dependent) | [5][6] |
| Boiling Point | 37 °C at 0.12 Torr | [5][7] |
| Solubility | Reacts with water | [3] |
| Storage Temperature | 2-8°C, often under inert gas | [5] |
Critical Safety and Handling Protocols
DBBT is a hazardous substance that demands rigorous adherence to safety protocols. Its high reactivity makes it corrosive and moisture-sensitive.
-
Hazard Profile : The compound is classified as causing severe skin burns and eye damage (H314).[4] It is often supplied in a flammable solvent, adding fire risk.
-
Handling : All manipulations must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[8][9] Operations should be performed under an inert atmosphere of nitrogen or argon to prevent degradation by atmospheric moisture. Use spark-proof tools and grounded equipment, especially when working with solutions in flammable solvents like diethyl ether.[9]
-
Storage : The reagent should be stored in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials, away from heat and ignition sources.[8] Long-term storage in a freezer is recommended to maintain product quality.[8]
-
Incompatibilities : DBBT is incompatible with water, acids, strong oxidizing agents, and alcohols.[8] It reacts violently with water, liberating acidic gases.
Section 3: Synthesis and Purification
While commercially available, understanding the synthesis of DBBT provides insight into its reactivity. A high-yield preparation method involves the reaction of tributylborane with trifluoromethanesulfonic acid. Tributylborane itself can be generated from the reaction of borane dimethyl sulfide with n-butene. This two-step process offers an efficient route to the final product with reported yields between 89-91%.
For applications requiring the highest purity, DBBT can be purified by vacuum distillation under an argon atmosphere using a short-path distillation apparatus.[5] Purified reagent should be used promptly, ideally within two weeks, to avoid degradation.[5]
Section 4: The Mechanistic Core: Boron Enolate Formation
The primary function of DBBT is to act as a powerful Lewis acid for the generation of boron enolates. This process is typically mediated by a sterically hindered amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).
The causality is as follows:
-
Lewis Acid Activation : The highly electrophilic boron atom of DBBT coordinates to the carbonyl oxygen of a ketone, ester, or thioester. This coordination increases the acidity of the α-protons.
-
Deprotonation : The hindered amine base selectively removes a proton from the α-carbon. The steric bulk of the base prevents it from coordinating to the boron center or participating in undesired side reactions.
-
Enolate Formation : The resulting enolate anion is trapped by the boron center, displacing the triflate anion to form a stable boron enolate. The triflate anion then forms an ammonium salt with the protonated base.
This sequence ensures the rapid and quantitative formation of the boron enolate, setting the stage for subsequent stereoselective reactions.
Caption: Mechanism of Boron Enolate Formation using DBBT.
Section 5: Field Applications in Asymmetric Synthesis
DBBT is a versatile reagent with a broad range of applications, primarily centered on stereocontrolled synthesis.[5][10]
The Mukaiyama Aldol Reaction: A Paradigm of Stereocontrol
The most prominent application of DBBT is in the Mukaiyama aldol reaction, where it serves to generate boron enolates that react with aldehydes to form β-hydroxy carbonyl compounds.[10] The stereochemical outcome of this reaction is highly predictable and is governed by the geometry of the boron enolate, which in turn is controlled by the substrate and reaction conditions. This predictability is rationalized by the Zimmerman-Traxler transition state model , which posits a six-membered, chair-like transition state.
-
(Z)-Enolates , typically formed from ketones under kinetic control with DBBT, lead to syn-aldol products.
-
(E)-Enolates generally lead to anti-aldol products.
The steric interactions within the chair-like transition state dictate the facial selectivity of the aldehyde, thereby establishing the two new contiguous stereocenters with high fidelity.
Sources
- 1. Dibutylboron trifluoromethanesulfonate, 1M sol. in dichloromethane 100 mL | Buy Online [thermofisher.com]
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- 4. Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid | C9H18BF3O3S | CID 2724243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DIBUTYLBORON TRIFLUOROMETHANESULFONATE | 60669-69-4 [chemicalbook.com]
- 6. americanelements.com [americanelements.com]
- 7. 60669-69-4 CAS MSDS (DIBUTYLBORON TRIFLUOROMETHANESULFONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. materials.alfachemic.com [materials.alfachemic.com]
Methodological & Application
Application Notes & Protocols: Mastering Stereoselective Boron Enolate Formation with Dibutylboron Trifluoromethanesulfonate
Introduction: The Power of Boron Enolates in Asymmetric Synthesis
In the landscape of modern organic synthesis, the stereocontrolled formation of carbon-carbon bonds remains a paramount objective. Among the most powerful tools for achieving this is the aldol reaction, which constructs β-hydroxy carbonyl moieties foundational to a vast array of natural products and pharmaceutical agents. The strategic use of pre-formed boron enolates has revolutionized the aldol reaction, offering a reliable pathway to high levels of diastereoselectivity and enantioselectivity.[1][2]
Dibutylboron trifluoromethanesulfonate (Bu₂BOTf) has emerged as a premier reagent for this transformation. Its primary function is to mediate the "soft enolization" of carbonyl compounds, a process that, when paired with a suitable amine base, provides predictable and highly selective access to the (Z)-enolate isomer.[3][4][5] This geometric control is the cornerstone of the reaction's stereochemical outcome, which is later translated into the final aldol adduct via a highly ordered transition state.[3][6]
This guide provides an in-depth exploration of the formation of boron enolates using Bu₂BOTf, detailing the underlying mechanistic principles, providing field-tested experimental protocols, and offering insights into troubleshooting common challenges.
The Mechanism of (Z)-Enolate Formation: A Tale of Sterics and Electronics
The high fidelity of Bu₂BOTf in generating (Z)-enolates is not accidental; it is the result of a carefully orchestrated interplay of steric and electronic factors involving the carbonyl substrate, the boron reagent, and the amine base. The choice of a hindered, non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is critical.[7][8]
The currently accepted mechanism proceeds through the following key stages:
-
Lewis Acid Coordination: The Lewis acidic boron center of Bu₂BOTf coordinates to the carbonyl oxygen of the substrate (e.g., a ketone, ester, or N-acyl oxazolidinone). This coordination activates the carbonyl compound, significantly increasing the acidity of its α-protons.[1]
-
Transition State Assembly: The amine base then approaches to deprotonate the activated α-position. The stereochemical course of the enolization is determined in a six-membered ring-like transition state.
-
The Triflate's Critical Role: The trifluoromethanesulfonate (triflate, OTf) group is an exceptionally good leaving group.[1][8] This property is crucial because the triflate group dissociates from the boron center either before or during the deprotonation event.[1][8] This dissociation results in a less sterically encumbered, tricoordinate boron species in the transition state.[8]
-
Steric Minimization for (Z)-Selectivity: To minimize steric repulsion in the transition state, the substituents arrange themselves to avoid unfavorable A¹,³-strain. The bulky R¹ group of the carbonyl substrate preferentially orients itself away from the dibutylboron moiety. This arrangement forces the methyl group (or smaller α-substituent) to interact with the boron ligands, a sterically less demanding interaction that leads directly to the formation of the (Z)-enolate.[1][8] The use of a bulky amine base like DIPEA further reinforces this preference.[8]
Diagram 1: Proposed Transition State for (Z)-Enolate Formation
Caption: Transition state minimizing A¹,³-strain.
Application: The Stereoselective Evans Aldol Reaction
Once formed, the (Z)-boron enolate is a potent nucleophile for reactions with electrophiles, most notably aldehydes. The subsequent aldol reaction proceeds through a highly organized, six-membered Zimmerman-Traxler transition state.[3] In this chair-like arrangement, both the enolate oxygen and the aldehyde oxygen are coordinated to the boron center.[3][6] The substituents on the aldehyde and the enolate occupy equatorial positions to minimize 1,3-diaxial interactions, leading to a predictable syn-aldol product.[3] When a chiral auxiliary like an Evans oxazolidinone is used, the bulky substituent on the auxiliary effectively blocks one face of the enolate, ensuring the reaction proceeds with exceptional diastereofacial selectivity.[3][6]
Diagram 2: Zimmerman-Traxler Transition State
Caption: General workflow for Bu₂BOTf-mediated aldol reaction.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the N-propionyl oxazolidinone (1.0 equiv).
-
Dissolution & Cooling: Dissolve the solid in anhydrous dichloromethane (approx. 0.2 M). Cool the resulting solution to 0 °C using an ice-water bath.
-
Enolate Formation:
-
To the cooled solution, add dibutylboron triflate (1.1-1.2 equiv) via syringe, dropwise, ensuring the internal temperature does not exceed 3 °C. [9]The solution may change color.
-
Subsequently, add the amine base (e.g., TEA, 1.2-1.4 equiv) dropwise at a similar rate, maintaining the temperature below 3 °C. [9] * Stir the reaction mixture at 0 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Aldol Addition:
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the aldehyde (1.1 equiv), either neat or as a solution in DCM, over 5-10 minutes.
-
Stir the reaction at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to 0 °C. Continue stirring at 0 °C for 1-2 hours, monitoring by TLC.
-
-
Reaction Quench: Quench the reaction by the addition of a pH 7 phosphate buffer (equal volume to the DCM).
-
Oxidative Workup: Add methanol (approx. 1.5x the volume of DCM) followed by the slow, careful addition of 30% hydrogen peroxide (3-4 equiv) at 0 °C. Stir vigorously for 1 hour. Caution: This is an exothermic process.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and dilute with water. Extract with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with saturated NaHCO₃, saturated Na₂S₂O₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.
Substrate Scope and Performance
The Bu₂BOTf-mediated aldol reaction is broadly applicable to a range of carbonyl donors and aldehyde acceptors. High yields and diastereoselectivities are consistently achieved. [9][10]
| Carbonyl Substrate (Enolate Precursor) | Aldehyde | Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Propionyl Oxazolidinone | Benzaldehyde | TEA | >98:2 | 85-95 | [9] |
| N-Chloroacetyl Oxazolidinone | Isovaleraldehyde | DIPEA | >95:5 | 90 | [10] |
| Methyl Phenylacetate | 4-Chlorobenzaldehyde | DIPEA | 93:7 (syn) | 82 | [11] |
| Ethyl Ketone | Propionaldehyde | TEA | >97:3 (syn) | ~80 | [7] |
| Thioester | Acetaldehyde | DIPEA | >95:5 (syn) | High | [9]|
Note: This table is a representative summary. Actual results may vary based on specific substrate batches and reaction scale.
Safety and Handling of Dibutylboron Triflate
Dibutylboron triflate is a hazardous chemical that requires careful handling.
-
Corrosivity & Reactivity: It is corrosive and reacts violently with water and alcohols. All operations must be conducted under strictly anhydrous conditions and an inert atmosphere. [12][13][14]* Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. [12][14]Wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and chemical-resistant gloves (nitrile is often recommended, but consult manufacturer data). [14]* Storage: Store the reagent in a cool, dry, well-ventilated area, away from ignition sources and incompatible materials like acids and oxidizing agents. [12][15]For long-term stability, storage in a freezer is recommended. [12]* Handling: Use spark-proof tools and equipment. [12][13][15]Syringes and needles used for transfer must be thoroughly dried.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Wet reagents or solvent. 2. Impure aldehyde (e.g., oxidized to carboxylic acid). 3. Incomplete enolate formation. 4. Reagent degradation. | 1. Ensure all glassware is flame-dried and solvents/reagents are rigorously anhydrous. 2. Purify the aldehyde by distillation or chromatography immediately before use. 3. Increase stir time for enolization or use a slight excess of Bu₂BOTf/base. 4. Use a fresh bottle of Bu₂BOTf or titrate to confirm molarity. |
| Poor Diastereoselectivity | 1. Enolate equilibration due to elevated temperature. 2. Incorrect base or boron reagent. 3. Aldehyde added too quickly or at too high a temperature. | 1. Strictly maintain low temperatures (-78 °C) during aldehyde addition. Ensure enolate formation is not run for excessively long times at 0 °C. 2. For syn-aldols from simple ketones/esters, ensure Bu₂BOTf and a hindered base (DIPEA) are used. [8][11] 3. Add the aldehyde slowly at -78 °C to maintain kinetic control. |
| Formation of Side Products | 1. Self-condensation of the carbonyl substrate or aldehyde. 2. Epimerization of the product during workup or purification. | 1. Ensure complete conversion to the enolate before adding the aldehyde to prevent self-condensation of the starting material. [7]Use of a strong, non-nucleophilic base is key. [7] 2. Use a neutral (pH 7) buffer for quenching. Avoid acidic or basic conditions during chromatography if the product is sensitive. |
References
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Wikipedia. Chiral auxiliary. [Link]
-
University of Bath. III Enolate Chemistry. [Link]
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Chemistry Stack Exchange. Boron enolates double bond geometry. (2016-08-13). [Link]
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ResearchGate. How to synthesize and isolate an enol Triflate?. (2018-03-29). [Link]
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Making Molecules. Lithium enolates & enolate equivalents. (2024-07-15). [Link]
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Chemistry LibreTexts. 19.8: Using LDA to Form an Enolate Ion. (2014-07-26). [Link]
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Gage, J. R.; Evans, D. A. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses. [Link]
-
Parker, C. D. Diisopinocampheylborane Trifluoromethanesulfonate-Mediated Aldol Reactions Using an Aldehyde and an Amide. (2022). Union College Digital Works. [Link]
-
Christmann, M. (Ed.). Modern Enolate Chemistry: From Preparation to Applications. (2012). Wiley-VCH. [Link]
-
Macmillan Group. Enolate Seminar. (2008-03-12). [Link]
-
Thomas, A. Y., et al. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. (2021). J. Org. Chem., 86, 6184-6194. [Link]
-
Organic Chemistry, Reaction Mechanism. Boron Aldol Reaction. (2021-06-15). YouTube. [Link]
-
Singh, R. P., et al. Stereoselective Aldol-Type Cyclization Reaction Mediated by Dibutylboron Triflate/Diisopropylethylamine. (2005). Organic Letters, 7(16), 3545-3548. [Link]
-
ResearchGate. Stereoselective Aldol-Type Cyclization Reaction Mediated by Dibutylboron Triflate/Diisopropylethylamine | Request PDF. (2025-08-10). [Link]
-
Cole-Parmer. Material Safety Data Sheet - Dibutylboron trifluoromethanesulfonate in dichloromethane. [Link]
-
ResearchGate. Substrate scopes of Aldol reactions. [Link]
-
Evans, D. A., et al. Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. (2000). J. Am. Chem. Soc.[Link]
-
University of Rochester. Boron Trifluoride Safety Data Sheet. [Link]
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Application Notes and Protocols: Dibutylboranyl Trifluoromethanesulfonate in Asymmetric Synthesis with Chiral Auxiliaries
Introduction: Mastering Acyclic Stereocontrol with Boron Enolates
In the landscape of modern organic synthesis, the stereoselective construction of carbon-carbon bonds remains a paramount challenge, particularly in the synthesis of complex, polyoxygenated natural products and pharmaceutical agents. The aldol reaction, a cornerstone of C-C bond formation, has been the subject of intense investigation to control the relative and absolute stereochemistry of the newly formed stereocenters. Among the various methodologies, the use of chiral auxiliaries covalently bonded to a substrate to direct the stereochemical course of a reaction has proven to be a robust and reliable strategy.[1][2]
This guide focuses on the application of dibutylboranyl trifluoromethanesulfonate (DBBT) in conjunction with chiral auxiliaries to achieve high levels of stereocontrol in aldol-type reactions. The kinetically controlled, boron-mediated aldol reaction is particularly powerful for the efficient synthesis of β-hydroxy carbonyl compounds.[3] The relatively short boron-oxygen bonds in the resulting boron enolates lead to tight, highly organized cyclic transition states, which are the basis for the high stereoselectivity observed.[3] We will delve into the mechanistic underpinnings of this selectivity, provide detailed, field-proven protocols, and offer insights into the practical aspects of these powerful transformations.
Core Principles: The Zimmerman-Traxler Model and Boron Enolates
The stereochemical outcome of the DBBT-mediated aldol reaction is rationalized by the Zimmerman-Traxler model, which postulates a six-membered, chair-like transition state.[4] This model is particularly effective for boron enolates due to the formation of a rigid cyclic transition state.[5] The geometry of the enolate, which is controlled by the chiral auxiliary and the reaction conditions, directly dictates the syn or anti diastereoselectivity of the aldol product.
The "soft" enolization of an N-acylated chiral auxiliary with DBBT and a hindered amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), reliably generates the (Z)-enolate.[1][6] This (Z)-enolate then proceeds through a chair-like transition state where the aldehyde substituent (R') occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, leading to the syn-aldol adduct.[1] The chiral auxiliary effectively shields one face of the enolate, thereby controlling the absolute stereochemistry of the newly formed stereocenters.
Caption: General workflow of a DBBT-mediated asymmetric aldol reaction.
Safety and Handling of Dibutylboranyl Trifluoromethanesulfonate
Dibutylboranyl trifluoromethanesulfonate is a corrosive, flammable, and moisture-sensitive reagent that requires careful handling.[7][8]
-
Handling: Always handle DBBT in a well-ventilated chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is recommended), safety goggles, and a flame-resistant lab coat.[9] Avoid inhalation of vapors and contact with skin and eyes.[8] Use spark-proof tools and work away from sources of ignition.[7]
-
Storage: Store DBBT in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area designated for corrosive and flammable materials.[7] For long-term storage and to maintain product quality, it is recommended to store it in a freezer.[7]
-
Incompatibilities: DBBT is incompatible with strong oxidizing agents, acids, alcohols, and water.[7]
Preparation of Dibutylboranyl Trifluoromethanesulfonate
While commercially available, the quality of DBBT can be inconsistent, and for reproducible results, it is often prepared fresh. A common method involves the reaction of tributylborane with trifluoromethanesulfonic acid.[10]
Protocol for the Preparation of Dibutylboranyl Trifluoromethanesulfonate (Adapted from literature procedures) [6][10]
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add tributylborane (1.0 eq) dissolved in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Triflic Acid: Slowly add trifluoromethanesulfonic acid (1.0 eq) dropwise via the dropping funnel over 30 minutes. Butane gas will evolve during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Isolation: The resulting solution of DBBT in dichloromethane is typically used directly in subsequent reactions. If necessary, the product can be isolated by vacuum distillation, but this is often not required.
Application Note: The Evans Asymmetric Aldol Reaction
The Evans asymmetric aldol reaction, utilizing chiral oxazolidinone auxiliaries, is a highly reliable and widely used method for the synthesis of syn-aldol adducts with excellent diastereoselectivity and enantioselectivity.[11] The chiral auxiliary is readily available from amino acids and can be efficiently cleaved and recovered after the reaction.
Protocol: Diastereoselective Aldol Condensation with an Evans Chiral Oxazolidinone Auxiliary[12]
This protocol describes the reaction of an N-propionyl derivative of a chiral oxazolidinone with benzaldehyde.
Materials:
-
N-propionyl-(4S)-4-benzyl-2-oxazolidinone (1.0 eq)
-
Dibutylboranyl trifluoromethanesulfonate (1.1 - 1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.3 eq)
-
Benzaldehyde (1.1 eq, freshly distilled)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
pH 7 Phosphate Buffer
-
Methanol
-
30% Hydrogen Peroxide
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Enolate Formation: Cool the solution to 0 °C using an ice bath. Add dibutylboranyl trifluoromethanesulfonate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq), maintaining the internal temperature below 3 °C.[11] Stir the mixture at 0 °C for 30 minutes.
-
Aldol Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add freshly distilled benzaldehyde (1.1 eq) dropwise. Stir the reaction at -78 °C for 20 minutes, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quenching: Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.
-
Workup: Add a mixture of methanol and 30% hydrogen peroxide at 0 °C and stir for 1 hour. Remove the volatile solvents under reduced pressure. Extract the aqueous residue with diethyl ether or dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired syn-aldol adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis after conversion to a suitable derivative.[11]
Quantitative Data: Diastereoselectivity in Evans Aldol Reactions with DBBT
The following table summarizes the typical yields and diastereoselectivities achieved in DBBT-mediated aldol reactions with various aldehydes using an N-propionyl oxazolidinone auxiliary.
| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | 85-95 | >99:1 |
| Isobutyraldehyde | 80-90 | >99:1 |
| Acetaldehyde | 75-85 | >95:5 |
| Crotonaldehyde | 70-80 | >98:2 |
Data compiled from various literature sources.
Application Note: Beyond Evans Auxiliaries - Terpene-Derived Chiral Auxiliaries
While Evans oxazolidinones are highly effective, other chiral auxiliaries can also be employed in DBBT-mediated aldol reactions. For instance, auxiliaries derived from readily available natural products like terpenes offer an alternative approach.[12]
Protocol: Asymmetric Aldol Reaction with a cis-Myrtanol-Derived Auxiliary[13]
This protocol demonstrates the use of a chiral oxazinone derived from cis-myrtanol in a DBBT-mediated aldol reaction with benzaldehyde.
Procedure:
-
Enolate Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve the N-propionyl derivative of the cis-myrtanol auxiliary (1.0 eq) in anhydrous dichloromethane. Cool the solution to -78 °C. Add dibutylboranyl trifluoromethanesulfonate (1.1 eq) followed by diisopropylethylamine (1.2 eq). Stir the mixture at this temperature for 30 minutes.
-
Aldol Addition: Add freshly distilled benzaldehyde (1.1 eq) to the reaction mixture at -78 °C. Stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature and stir for an additional 1.5-2 hours.[12]
-
Workup and Purification: Quench the reaction with an aqueous buffer and perform a standard extractive workup. The crude product is then purified by flash column chromatography to yield the syn-aldol adduct with high diastereoselectivity (>99% d.e.).[12]
Visualization of the Stereochemical Control
The high diastereoselectivity observed in these reactions is a direct consequence of the well-defined transition state. The following diagrams illustrate the key steps and the origin of stereocontrol.
Caption: Experimental workflow for a typical DBBT-mediated asymmetric aldol reaction.
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Application Notes & Protocols: The Diastereoselective Mukaiyama Aldol Reaction Mediated by Dibutylboron Triflate
Preamble: Beyond the Silyl Enol Ether
The Mukaiyama aldol reaction, first reported by Teruaki Mukaiyama in 1973, represents a cornerstone of modern organic synthesis, enabling the reliable, cross-selective carbon-carbon bond formation between a pre-formed silyl enol ether and a carbonyl compound.[1][2] This innovation overcame many limitations of classical base- or acid-promoted aldol reactions, such as self-condensation and poor regioselectivity.[3] The reaction is typically facilitated by a Lewis acid which activates the carbonyl electrophile towards nucleophilic attack.[4][5]
While a vast array of Lewis acids can be employed, this guide focuses on a particularly powerful and nuanced application: the use of Dibutylboron Trifluoromethanesulfonate (Bu₂BOTf) . Rather than merely activating the aldehyde, Bu₂BOTf is most strategically employed in conjunction with a hindered amine base to transiently convert a carbonyl compound, such as a ketone or an N-acyl oxazolidinone, into a highly organized boron enolate in situ.[6] This species then reacts with an aldehyde with exceptional levels of stereocontrol. This protocol, often associated with the work of David A. Evans, leverages the predictable geometry of the boron enolate and a closed, chair-like transition state to achieve some of the highest diastereoselectivities known in aldol chemistry.[7]
This document serves as both a theoretical guide and a practical handbook for researchers, scientists, and drug development professionals seeking to harness the precision of the Bu₂BOTf-mediated aldol reaction.
The Mechanistic Underpinning of Stereocontrol
The remarkable stereoselectivity of this reaction is not a fortunate accident but a direct consequence of a highly ordered transition state. The key is the in situ formation of a (Z)-boron enolate, which is directed by the steric interactions between the carbonyl substrate, the bulky dibutylboron group, and the hindered amine base.
Causality of Experimental Choices:
-
Dibutylboron Triflate (Bu₂BOTf): The triflate counter-ion is a superb leaving group, facilitating the rapid and clean formation of the boron enolate. The two butyl groups provide significant steric bulk, which is crucial for influencing the enolate geometry.
-
Hindered Amine Base (e.g., Diisopropylethylamine, DIPEA): A non-nucleophilic, sterically demanding base is essential. It is basic enough to deprotonate the α-carbon of the Lewis acid-activated carbonyl but too bulky to engage in competitive side reactions like addition to the carbonyl or quenching of the electrophile.
-
N-Acyl Oxazolidinone Auxiliary: This chiral auxiliary, pioneered by Evans, serves a dual purpose. It locks the conformation of the enolate and its substituent, and its C4 substituent (e.g., isopropyl or benzyl) effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face.[7][8]
The reaction proceeds via the following key steps:
-
Coordination: The Lewis acidic Bu₂BOTf coordinates to the carbonyl oxygen of the N-acyl oxazolidinone.
-
Deprotonation: DIPEA removes the α-proton, leading to the preferential formation of the (Z)-boron enolate.
-
Transition State Assembly: The (Z)-boron enolate reacts with the aldehyde through a highly organized, six-membered, chair-like transition state (the Zimmerman-Traxler model). The aldehyde's substituent (R') occupies a pseudo-equatorial position to minimize steric clash, leading to the observed syn stereochemistry in the product.
-
Product Formation: The initial aldol adduct is a boron-chelated intermediate, which is subsequently hydrolyzed during aqueous workup to yield the β-hydroxy product.
Caption: Mechanism of the Bu₂BOTf-mediated syn-selective aldol reaction.
Practical Considerations and Safety
3.1. Reagent Handling and Storage
-
Dibutylboron Triflate (Bu₂BOTf): This reagent is highly sensitive to moisture and air.[9] It is typically supplied as a 1.0 M solution in dichloromethane or diethyl ether.[10] It should be stored under an inert atmosphere (Nitrogen or Argon) at 2-8°C and handled exclusively with oven-dried glassware and syringes.[11] Upon prolonged storage, its quality can degrade; using freshly purchased or recently distilled reagent is recommended for optimal results.[11]
-
Solvents: Anhydrous solvents are critical. Dichloromethane (DCM) is commonly used and should be freshly distilled from CaH₂ or passed through a solvent purification system.
-
Amine Base: Diisopropylethylamine (DIPEA) should be distilled from CaH₂ and stored over KOH pellets under an inert atmosphere.
3.2. Safety Precautions
-
Corrosivity and Toxicity: Bu₂BOTf is corrosive and can cause severe skin and eye burns.[10] All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common choice, but compatibility should be verified).[12]
-
Inert Atmosphere: The reaction is highly sensitive to water. The entire apparatus must be assembled hot from the oven, cooled under a stream of inert gas, and maintained under a positive pressure of nitrogen or argon throughout the experiment.
Detailed Experimental Protocol: Synthesis of a syn-Aldol Adduct
This protocol describes a general procedure for the diastereoselective aldol reaction between a propionyl-substituted Evans' oxazolidinone and isobutyraldehyde.
Materials:
-
(S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one
-
Dibutylboron triflate (1.0 M solution in DCM)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Caption: Step-by-step workflow for the Bu₂BOTf-mediated aldol reaction.
Step-by-Step Procedure:
-
Preparation: To an oven-dried, 100-mL round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (e.g., 1.0 mmol, 1.0 eq). Dissolve in 20 mL of anhydrous DCM.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add Bu₂BOTf (1.1 mL of a 1.0 M solution, 1.1 eq) dropwise via syringe over 5 minutes. The solution may turn from colorless to pale yellow. Following this, add DIPEA (0.21 mL, 1.2 eq) dropwise over 5 minutes. Stir the resulting mixture at -78 °C for 30 minutes.
-
Aldehyde Addition: Add freshly distilled isobutyraldehyde (0.14 mL, 1.5 eq) dropwise to the boron enolate solution at -78 °C.
-
Reaction: Maintain the reaction at -78 °C for 2 hours. After this period, transfer the flask to an ice/water bath (0 °C) and stir for an additional 1 hour. Progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Quenching: Quench the reaction by the sequential addition of 20 mL of pH 7 phosphate buffer, 20 mL of methanol, and 6 mL of 30% hydrogen peroxide (added slowly and carefully, as the quench is exothermic).
-
Oxidation: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1 hour to break down the boron intermediates.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (2 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (50 mL) and then with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure syn-aldol adduct. The chiral auxiliary can often be recovered.
Substrate Scope and Applications in Drug Development
The Bu₂BOTf-mediated aldol reaction exhibits a broad substrate scope with consistently high diastereoselectivity. It is particularly effective for the reaction of various aldehydes with boron enolates derived from ketones, thioesters, and N-acyl oxazolidinones.
| Enolate Precursor (via Bu₂BOTf/DIPEA) | Aldehyde | Typical Yield | Diastereomeric Ratio (syn:anti) |
| N-Propionyl Oxazolidinone | Benzaldehyde | >90% | >99:1 |
| N-Propionyl Oxazolidinone | Isobutyraldehyde | >85% | >98:2 |
| N-Propionyl Oxazolidinone | Acrolein | >80% | >95:5 |
| Ethyl Ketone | Propanal | ~80% | >97:3 |
| S-tert-Butyl Thiopropionate | Cyclohexanecarboxaldehyde | >90% | >99:1 |
This reaction's reliability in setting stereocenters has made it a key strategy in the synthesis of complex polyketide natural products and active pharmaceutical ingredients. For instance, it has been instrumental in constructing fragments of macrolide antibiotics, antitumor agents, and other molecules where precise stereochemical control is paramount for biological activity.[5][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Wet reagents or solvent.- Degraded Bu₂BOTf.- Impure aldehyde (e.g., oxidized to carboxylic acid).- Insufficient reaction time. | - Ensure all glassware is rigorously dried and solvents are anhydrous.- Use a fresh bottle of Bu₂BOTf or titrate the solution.- Use freshly distilled aldehyde.- Monitor the reaction by TLC to confirm completion. |
| Poor Diastereoselectivity | - Reaction temperature too high.- Incorrect stoichiometry of Bu₂BOTf or base.- Use of a less hindered base (e.g., pyridine).- Enolate equilibration. | - Maintain strict temperature control (-78 °C is critical).- Re-verify calculations and reagent concentrations.- Use a hindered base like DIPEA or 2,6-lutidine.- Avoid prolonged reaction times, especially at warmer temperatures. |
| Incomplete Reaction | - Insufficient equivalents of aldehyde or enolate.- Low reactivity of a sterically hindered aldehyde. | - Re-check stoichiometry.- For unreactive aldehydes, consider using a more potent Lewis acid (at the potential cost of selectivity) or increasing the reaction time/temperature cautiously. |
| Complex Product Mixture | - Aldehyde self-condensation.- Epimerization of the product during workup or purification. | - Ensure slow addition of the aldehyde to the pre-formed enolate.- Use a buffered, mild workup. Avoid strongly acidic or basic conditions. Purify on silica gel promptly. |
References
-
Carreira, E. M.; Mahrwald, R. "Diastereoselection in Lewis-Acid-Mediated Aldol Additions." Chemical Reviews, 1999, 99 (5), 1081–1124.
-
Sharma, P., et al. "Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues." RSC Advances, 2023, 13, 32975-33027.
-
Chem-Station. "Mukaiyama Aldol Reaction." Chem-Station International Edition, 2014.
-
Kobayashi, S. "Mukaiyama Aldol Reactions in Aqueous Media." Synlett, 2011, 2011(14), 1936-1951.
-
Organic Chemistry Portal. "Mukaiyama Aldol Addition." Organic Chemistry Portal.
-
Li, J. J. "Asymmetric Mukaiyama Aldol Reaction." In: Stereoselective Synthesis. Springer, Cham, 2017.
-
Kuttan, A., et al. "Very Recent Advances in Vinylogous Mukaiyama Aldol Reactions and Their Applications to Synthesis." Molecules, 2020, 25(3), 545.
-
Wikipedia. "Mukaiyama aldol addition." Wikipedia, The Free Encyclopedia.
-
Mukaiyama, T.; Narasaka, K.; Banno, K. "New Aldol Type Reaction." Chemistry Letters, 1973, 2(10), 1011-1014.
-
The Organic Chemistry Tutor. "Mukaiyama Aldol Reaction." YouTube, 2022.
-
Sharma, P., et al. "Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues." RSC Advances, 2023, 13, 32975-33027.
-
Kwan, E. E. "Aldol Reaction." Harvard University Lecture Notes.
-
Thermo Fisher Scientific. "Dibutylboron trifluoromethanesulfonate in dichloromethane - SAFETY DATA SHEET." 2013.
-
Gawronski, J. K., et al. "Completely Stereocontrolled Aldol Reaction of Chiral β-Amino Acids." Organic Letters, 2015, 17(3), 644-647.
-
Wikipedia. "Chiral auxiliary." Wikipedia, The Free Encyclopedia.
-
Ralston, K. J.; Hulme, A. N. "The Evans–Tishchenko Reaction: Scope and Applications." Synthesis, 2012, 44(15), 2310-2324.
-
Cole-Parmer. "Material Safety Data Sheet - Dibutylboron trifluoromethanesulfonate in dichloromethane."
-
Palomo, C., et al. "Aldol Reactions Mediated by a Tetrahedral Boronate." ResearchGate, 2025.
-
Fisher Scientific. "SAFETY DATA SHEET - Dibutylboron trifluoromethanesulfonate, 1M solution in diethylether." 2011.
-
Ramachandran, P. V., et al. "Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates." The Journal of Organic Chemistry, 2021, 86(11), 7853-7861.
-
Denmark Group. "The Tishchenko Reaction: Recent Advances, Modifications and Applications." University of Illinois Urbana-Champaign.
-
Princeton University. "Boron Trifluoride - Standard Operating Procedure." Princeton University Environmental Health and Safety.
-
Guidechem. "DIBUTYLBORON TRIFLUOROMETHANESULFONATE 60669-69-4 wiki." Guidechem.
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- 3. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. youtube.com [youtube.com]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 6. ekwan.github.io [ekwan.github.io]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. Page loading... [guidechem.com]
- 12. purdue.edu [purdue.edu]
- 13. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Nuances of Dibutylboranyl Trifluoromethanesulfonate Reactivity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Dibutylboranyl Trifluoromethanesulfonate (DBBT)-mediated reactions. As a Senior Application Scientist, I've designed this guide to move beyond standard protocols and address the real-world challenges you face at the bench. Here, we'll dissect the causality behind experimental choices, with a special focus on the often-underestimated role of the solvent in dictating the success of your reactions. Our aim is to provide you with a self-validating system of knowledge to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My diastereoselectivity is low or inconsistent. I'm using the standard DBBT/amine conditions. What's the first thing I should check?
A1: Before questioning the substrate or the reagents, scrutinize your solvent and reaction setup. Inconsistent diastereoselectivity is frequently traced back to two culprits: moisture and solvent quality.
-
Anhydrous Conditions are Non-Negotiable: Dibutylboranyl trifluoromethanesulfonate is highly sensitive to water. Even trace amounts of moisture can hydrolyze the reagent, leading to the formation of dibutylborinic acid and triflic acid. This not only consumes your active reagent but the generated Brønsted acid can catalyze non-selective background reactions, eroding your stereocontrol.
-
Troubleshooting Protocol:
-
Ensure all glassware is rigorously oven-dried or flame-dried under vacuum.
-
Use freshly distilled, anhydrous solvents. It is best practice to distill solvents from an appropriate drying agent (e.g., CaH₂ for dichloromethane).[1]
-
Perform the reaction under a positive pressure of an inert atmosphere (Argon or Nitrogen).
-
-
-
Reagent Quality and Age: Commercially available solutions of DBBT in solvents like dichloromethane or diethyl ether can show inconsistent results.[1] It is recommended to use freshly prepared or recently distilled DBBT for optimal performance.
Q2: I'm observing significant side product formation. Could my choice of solvent be the cause?
A2: Absolutely. The solvent's interaction with the reagents and intermediates can open pathways to undesired products.
-
Ethereal Solvents (THF, Diethyl Ether): While commonly used, ethereal solvents are Lewis basic and can coordinate to the boron center of DBBT. This can modulate its Lewis acidity and reactivity. More importantly, if there are any traces of strong bases or if the reaction is run at elevated temperatures for extended periods, deprotonation of the ether solvent at the α-position can occur, leading to side reactions.
-
Dichloromethane (DCM): Generally considered a non-coordinating solvent, DCM is often the solvent of choice for DBBT-mediated aldol reactions as it is less likely to interfere with the formation of the desired Zimmerman-Traxler transition state.[2] However, ensure it is free of acidic impurities which can be present in older bottles.
Q3: How does solvent polarity affect the rate and selectivity of my DBBT-mediated reaction?
A3: The effect of solvent polarity is multifaceted, influencing both the Lewis acidity of the DBBT and the stability of the transition state.
-
Lewis Acidity: In general, more polar solvents can enhance the Lewis acidity of a Lewis acid. This could potentially accelerate the rate of enolate formation. However, if the solvent is also a Lewis base (coordinating), it may compete with the carbonyl substrate for coordination to the boron, slowing down the reaction.
-
Transition State Stabilization: The Zimmerman-Traxler transition state, which is key to the high diastereoselectivity of these reactions, is a well-organized, cyclic structure.[2] Solvents that can effectively stabilize this transition state without disrupting its geometry are ideal. Non-coordinating, moderately polar solvents like dichloromethane often provide a good balance.
| Solvent | Dielectric Constant (ε) | Lewis Basicity | Typical Application Notes for DBBT Reactions |
| Dichloromethane | 9.1 | Very Weak | Recommended starting point. Good for maintaining a rigid transition state. Ensure it is anhydrous and free of acid.[1] |
| Diethyl Ether | 4.3 | Moderate | Commonly used, but its coordinating nature may slightly alter reactivity compared to DCM. Lower boiling point can be a practical consideration. |
| Tetrahydrofuran (THF) | 7.5 | Moderate | A more polar and coordinating ether. Can influence the aggregation state of enolates.[2] Its higher Lewis basicity might compete with the substrate for boron coordination. |
| Toluene | 2.4 | Weak | A non-polar, non-coordinating solvent. Can be a good choice, particularly if substrate solubility is an issue in other solvents. |
Troubleshooting Guides
Problem 1: Low Yield of the Aldol Adduct
You've confirmed your reagents are active and the conditions are anhydrous, but the yield remains poor.
-
Potential Cause: Inefficient formation of the boron enolate.
-
Solvent-Related Troubleshooting:
-
Switch to a less coordinating solvent: If you are using THF, try the reaction in dichloromethane. The stronger coordination of THF to the boron center might be impeding the reaction of DBBT with your carbonyl compound.
-
Consider the solubility of your substrate and enolate: If your substrate or the resulting boron enolate has poor solubility in the chosen solvent at the reaction temperature (often -78 °C), this can significantly hinder the reaction. A solvent system that maintains homogeneity is crucial. You may need to screen solvents to find one that provides adequate solubility for all components at low temperatures.
-
Problem 2: Formation of the undesired diastereomer
The reaction is proceeding, but the diastereomeric ratio (d.r.) is not as expected.
-
Potential Cause: Disruption of the Zimmerman-Traxler transition state or equilibration of the boron enolate.
-
Solvent-Related Troubleshooting:
-
Minimize Solvent Coordination: As mentioned, strongly coordinating solvents can disrupt the highly organized transition state. Switching from an ethereal solvent to dichloromethane is a primary troubleshooting step.
-
Temperature Control is Critical: While not a solvent property per se, the solvent's freezing point dictates the accessible temperature range. Aldol reactions are typically run at low temperatures (-78 °C) to ensure kinetic control.[3] If the boron enolate is allowed to warm, it can equilibrate to the thermodynamically favored isomer, leading to a loss of stereoselectivity. Ensure your cooling bath is maintained at the correct temperature throughout the addition and reaction time.
-
Experimental Protocols & Methodologies
Standard Protocol for a DBBT-Mediated Aldol Reaction
This protocol provides a robust starting point for optimization.
-
Preparation:
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and an inert gas inlet, add the carbonyl substrate (1.0 equiv).
-
Dissolve the substrate in anhydrous dichloromethane (approx. 0.1 M solution).[1]
-
Cool the solution to 0 °C in an ice bath.
-
-
Enolate Formation:
-
To the cooled solution, add dibutylboranyl trifluoromethanesulfonate (1.1 equiv) dropwise via syringe.
-
Following the DBBT addition, add a hindered amine base (e.g., diisopropylethylamine, 1.2 equiv) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 30-60 minutes.
-
-
Aldol Addition:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.0 equiv) dropwise.
-
Stir at -78 °C for 1-2 hours, then allow the reaction to warm to 0 °C and stir for an additional 1-2 hours.
-
-
Workup:
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Add methanol and hydrogen peroxide to oxidatively cleave the boron-oxygen bond.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Process: Diagrams
Caption: Experimental workflow for a typical DBBT-mediated aldol reaction.
Sources
Technical Support Center: Enhancing Enantio- and Diastereoselectivity in Dibutylboron Triflate (Bu₂BOTf) Aldol Reactions
Welcome to the technical support center for asymmetric aldol reactions mediated by dibutylboron triflate (Bu₂BOTf). This guide is designed for researchers, scientists, and professionals in drug development seeking to optimize the stereochemical outcome of this powerful carbon-carbon bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to elevate your experimental success.
Understanding the Core Principles
The dibutylboron triflate-mediated aldol reaction is a cornerstone of modern organic synthesis, prized for its ability to construct β-hydroxy carbonyl compounds with high levels of stereocontrol.[1] The remarkable selectivity arises from the formation of a rigid, six-membered cyclic transition state, often rationalized by the Zimmerman-Traxler model.[2][3] In this model, the boron enolate and the aldehyde coordinate to form a chair-like transition state, where steric interactions dictate the facial selectivity of the reaction. The shorter boron-oxygen bond lengths, compared to other metal enolates, lead to a more compact transition state, amplifying these steric effects and resulting in high diastereoselectivity.[1][4]
The geometry of the boron enolate, whether (Z) or (E), is crucial in determining the syn or anti configuration of the aldol product. Dialkylboron triflates, such as Bu₂BOTf, typically favor the formation of (Z)-enolates, which subsequently lead to syn-aldol products.[2] However, the choice of substrate, base, and reaction conditions can influence this outcome.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments, providing both diagnostic questions and actionable solutions.
Issue 1: Low Diastereoselectivity (Poor syn/anti Ratio)
Q1: My Bu₂BOTf aldol reaction is yielding a mixture of syn and anti products. What are the likely causes and how can I improve the diastereoselectivity?
A1: Achieving high diastereoselectivity hinges on the preferential formation of one enolate geometry and a well-defined transition state. Several factors can compromise this selectivity:
-
Incorrect Base Selection: The choice of tertiary amine base is critical for selective enolization. For the generation of (Z)-enolates from ketones or Evans-type chiral auxiliaries, which typically lead to syn products, a hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is often preferred.[5] A less hindered base, such as triethylamine (TEA), can sometimes lead to the formation of the (E)-enolate, resulting in the undesired anti product.[6]
-
Sub-optimal Temperature: Boron aldol reactions are highly sensitive to temperature. The enolization and aldol addition steps are typically performed at low temperatures (-78 °C to 0 °C) to enhance selectivity.[7][8] At higher temperatures, the energy difference between the diastereomeric transition states becomes less significant, leading to a decrease in selectivity.[9] A systematic temperature screen is recommended to find the optimal balance between reaction rate and diastereoselectivity.[7]
-
Incomplete Enolization: If the enolization is not complete before the addition of the aldehyde, unreacted starting material can undergo a less selective, background reaction. Ensure you are using a sufficient excess of the base and allowing adequate time for enolization.
Troubleshooting Workflow for Low Diastereoselectivity:
Caption: Troubleshooting workflow for low diastereoselectivity.
Issue 2: Low Enantioselectivity (Poor Enantiomeric Excess, ee)
Q2: I am using a chiral auxiliary, but the enantiomeric excess (ee) of my aldol product is low. How can I enhance the enantioselectivity?
A2: Low enantioselectivity in an auxiliary-controlled reaction suggests that the chiral directing group is not effectively biasing the facial attack of the enolate on the aldehyde. Here’s how to troubleshoot this:
-
Chiral Auxiliary Compatibility: While Evans oxazolidinones are widely used and generally provide high levels of induction, their effectiveness can be substrate-dependent.[10][11] In some cases, alternative auxiliaries like Crimmins' thiazolidinethiones may offer superior performance.[12] It's also crucial to ensure the chiral auxiliary was attached correctly and is of high optical purity.
-
Integrity of Bu₂BOTf: Dibutylboron triflate is moisture-sensitive. Hydrolysis can lead to the formation of achiral boron species that can catalyze a non-selective background reaction, eroding the enantioselectivity. Always use freshly distilled or high-purity Bu₂BOTf from a reputable supplier.
-
Reaction Concentration: Very dilute or overly concentrated reaction mixtures can sometimes negatively impact enantioselectivity. It is advisable to adhere to concentrations reported in established literature protocols.
-
Lewis Acidity of the Boron Enolate: The boron enolate itself is a Lewis acid and coordinates with the aldehyde to form the Zimmerman-Traxler transition state.[13] The nature of the ligands on the boron atom influences the tightness of this transition state. While you are using Bu₂BOTf, in some challenging cases, switching to a bulkier dialkylboron triflate like dicyclohexylboron triflate (Cy₂BOTf) might enhance facial shielding and improve enantioselectivity.
Experimental Protocol: A General Procedure for an Evans syn-Aldol Reaction
This protocol is adapted from the seminal work by Evans and colleagues and serves as a robust starting point for optimization.[14]
-
Preparation: A dry, nitrogen-flushed round-bottom flask is charged with the N-acylated Evans auxiliary (1.0 equiv.).
-
Dissolution: Anhydrous dichloromethane (CH₂Cl₂) is added to dissolve the auxiliary.
-
Cooling: The solution is cooled to 0 °C using an ice bath.
-
Reagent Addition: Dibutylboron triflate (1.1 equiv.) is added dropwise via syringe, followed by the slow, dropwise addition of N,N-diisopropylethylamine (1.2 equiv.), ensuring the internal temperature remains below 3 °C.
-
Enolization: The reaction mixture is stirred at 0 °C for 30-60 minutes.
-
Aldehyde Addition: The flask is cooled to -78 °C (dry ice/acetone bath), and the aldehyde (1.0-1.2 equiv.) is added dropwise.
-
Reaction: The reaction is stirred at -78 °C for 1-2 hours, then allowed to warm to 0 °C and stirred for an additional 1-2 hours.
-
Quenching and Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol. An oxidative workup using a mixture of methanol and 30% hydrogen peroxide is then performed at 0 °C to cleave the boron-oxygen bonds.[14]
-
Purification: The product is isolated through standard extraction and purified by column chromatography.
Data Presentation: Impact of Base and Temperature on Diastereoselectivity
The following table summarizes literature-reported trends for the influence of the base and temperature on the diastereoselectivity of aldol reactions.
| Carbonyl Substrate | Boron Reagent | Base | Temperature (°C) | Major Product | Diastereomeric Ratio (syn:anti) | Reference |
| Methyl Phenylacetate | Bu₂BOTf | DIPEA | 25 | syn | >95:5 | [6] |
| Methyl Phenylacetate | Cy₂BOTf | TEA | -78 | anti | >5:95 | [6] |
| Evans Propionimide | Bu₂BOTf | DIPEA | -78 to 0 | syn | >99:1 | [14] |
Mechanistic Insights: The Zimmerman-Traxler Model
To effectively troubleshoot, a firm grasp of the reaction mechanism is essential. The stereochemical outcome of the Bu₂BOTf aldol reaction is rationalized by the Zimmerman-Traxler model, which posits a chair-like, six-membered transition state.
Caption: Key features of the Zimmerman-Traxler transition state.
The preference for the aldehyde's substituent (R') to occupy an equatorial position in the chair-like transition state minimizes steric clashes, leading to the observed high diastereoselectivity.[2] When a chiral auxiliary is present, it creates a sterically biased environment, favoring the approach of the aldehyde from one face over the other, thus inducing enantioselectivity.
By understanding and manipulating the factors that influence this transition state—namely the enolate geometry, temperature, and steric environment—researchers can effectively troubleshoot and optimize their Bu₂BOTf-mediated aldol reactions to achieve the desired stereochemical outcome.
References
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
-
Digital Works. Diisopinocampheylborane Trifluoromethanesulfonate-Mediated Aldol Reactions Using an Aldehyde and an Amide. [Link]
-
PubMed Central. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. [Link]
-
University of Wisconsin-Madison. Diastereoselection in Aldol Reactions. [Link]
-
YouTube. Boron Aldol Reaction - Organic Chemistry, Reaction Mechanism. [Link]
-
ElectronicsAndBooks. An Unusual Reversal of Stereoselectivity in a Boron Mediated Aldol Reaction: Enantioselective Synthesis of the C1. [Link]
- Cowden, C. J., & Paterson, I. (1997).
-
Organic Chemistry Portal. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. [Link]
-
ResearchGate. Enantioselectivity in the boron aldol reactions of methyl ketones. [Link]
-
Wikipedia. Aldol reaction. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
-
Organic Syntheses. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. [Link]
-
Myers, A. G. Research Group. Zimmerman Traxler Model. [Link]
-
Sci-Hub. Asymmetric aldol reaction using boron enolates. [Link]
-
Chemistry LibreTexts. 4.4: The aldol reaction. [Link]
-
Evans Group. Evans Enolate Alkylation-Hydrolysis. [Link]
-
Journal of Chemical Education. Asymmetric Aldol Reaction Induced by Chiral Auxiliary. [Link]
-
Griffith Research Online. Asymmetric aldol reaction using boron enolates. [Link]
-
ACS Publications. Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. [Link]
-
Royal Society of Chemistry. Conquering peaks and illuminating depths: developing stereocontrolled organic reactions to unlock nature's macrolide treasure trove. [Link]
-
Organic Syntheses. Asymmetric Aldol Reaction of a Thiazolidinethione with an Achiral Aldehyde. [Link]
-
ACS Publications. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. [Link]
-
National Institutes of Health. Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins' and Evans' Aldol Reactions. [Link]
-
University of York. Enantioselective Aldol Condensations. 2. Erythro-Selective Chiral Aldol Condensations via Boron Enolates. [Link]
-
ResearchGate. Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. [Link]
-
ResearchGate. Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides. [Link]
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- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
- 6. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arches.union.edu:443 [arches.union.edu:443]
- 9. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. youtube.com [youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low yields in Dibutylboranyl trifluoromethanesulfonate mediated reactions
Welcome to the technical support center for Dibutylboranyl Trifluoromethanesulfonate (DBBT) mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-C bond-forming reactions. Here, we will address common challenges, particularly low yields, in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the most common culprits when using Dibutylboron Triflate?
Low yields in DBBT-mediated reactions can often be traced back to a few critical areas. Before diving into complex mechanistic issues, it's essential to verify the fundamentals of your experimental setup and reagents.
A1: Initial Checklist for Low Yields:
-
Reagent Quality: Dibutylboron triflate is highly sensitive to moisture and air.[1] Degradation of the reagent is a primary cause of low yields. Ensure your DBBT is a clear, colorless to light yellow/orange solution.[2][3] If it is old or has been handled improperly, its efficacy may be compromised. It is recommended to use DBBT within a few weeks of purchase or after redistillation.[4]
-
Anhydrous Conditions: Boron enolates are highly sensitive to protic sources. Ensure all glassware is rigorously flame- or oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1] Solvents must be anhydrous and preferably freshly distilled.
-
Purity of Starting Materials: Impurities in your ketone, aldehyde, or chiral auxiliary can react with the DBBT or the generated enolate, leading to side products and consumption of your valuable reagents.[1]
-
Temperature Control: The formation of the boron enolate and the subsequent aldol addition are highly temperature-dependent.[5] Poor temperature control can lead to side reactions or decomposition.[6]
Q2: How can I visually confirm that the boron enolate has formed successfully?
Visual cues can be incredibly informative in these reactions. A successful enolization process often has distinct observable changes.
A2: Visual Indicators of Boron Enolate Formation:
-
Precipitate Formation: The reaction of DBBT with a carbonyl compound in the presence of a tertiary amine base (like triethylamine or diisopropylethylamine) generates an ammonium triflate salt. This salt is often insoluble in common reaction solvents like dichloromethane or ether and will precipitate out as a white solid.[7] The formation of this precipitate is a strong positive indicator that the enolization is proceeding as expected.[7]
-
Color Change: The solution may turn slightly yellow or green upon the addition of DBBT, and then to a light yellow or orange solution upon addition of the base.[6] The resulting boron enolate solution is often yellow.[7]
Q3: I suspect my Dibutylboron Triflate has degraded. What are the degradation products and how do they interfere with the reaction?
As a moisture-sensitive reagent, DBBT can hydrolyze, leading to species that can hinder the desired reaction pathway.
A3: Consequences of DBBT Degradation:
Dibutylboron triflate readily reacts with water to produce dibutylborinic acid and trifluoromethanesulfonic acid (triflic acid).
-
Dibutylborinic Acid: This species is a less potent Lewis acid than DBBT and will be less effective at coordinating to the carbonyl oxygen of your substrate. This will result in inefficient or incomplete enolate formation.
-
Triflic Acid: The presence of a strong Brønsted acid like triflic acid can have several detrimental effects:
-
It can protonate the amine base, rendering it ineffective for deprotonation.
-
It can protonate the desired boron enolate, quenching it before it has a chance to react with the aldehyde.
-
It can catalyze side reactions, such as the decomposition of acid-sensitive starting materials or products.
-
Section 2: In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions, organized by the stage of the reaction.
Issue 1: Inefficient Boron Enolate Formation
If you observe incomplete consumption of your starting ketone or chiral auxiliary-adduct, the issue likely lies in the enolization step.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Insufficiently Basic Amine | The pKa of the α-proton on your carbonyl compound dictates the required strength of the base. For less acidic substrates, a stronger base may be needed to efficiently generate the enolate. | While triethylamine (pKa of conjugate acid ~10.7) and diisopropylethylamine (Hünig's base, pKa of conjugate acid ~11) are commonly used, consider a stronger, non-nucleophilic base if deprotonation is sluggish. However, be mindful that excessively strong bases can lead to other side reactions. |
| Incorrect Stoichiometry | An insufficient amount of base will lead to incomplete deprotonation. Conversely, a large excess of base can sometimes lead to side reactions. | Typically, a slight excess of the amine base (1.1-1.2 equivalents) relative to the carbonyl compound is optimal. |
| Steric Hindrance | A very bulky substrate or a sterically demanding base can slow down the rate of deprotonation. | The combination of a less bulky boron reagent (like DBBT) and a bulky amine (like diisopropylethylamine) is often used to control stereoselectivity.[5] If enolization is the issue, ensure the reaction is stirred for a sufficient amount of time at the appropriate temperature to allow for complete formation of the enolate. |
Issue 2: Low Yield After Aldehyde Addition
If enolate formation appears successful (based on visual cues and TLC analysis), but the final product yield is low, the problem may be occurring during or after the C-C bond formation.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Self-Condensation of the Enolate | Boron enolates can react with the unreacted starting carbonyl compound. This is more prevalent if the aldehyde is added too slowly or if the enolate is not stable under the reaction conditions. | Ensure the aldehyde is added promptly after the enolate formation is complete. Maintain the recommended low temperature to minimize the rate of self-condensation. |
| Retro-Aldol Reaction | The aldol addition is a reversible process.[1] If the reaction temperature is too high, or if the workup is delayed, the equilibrium can shift back towards the starting materials. | Maintain the reaction at the specified low temperature (-78°C is common for the aldehyde addition) and for the recommended time.[6] Proceed with the quenching and workup steps promptly after the reaction is complete. |
| Dehydration of the Aldol Product | The initial β-hydroxy carbonyl product can eliminate water to form an α,β-unsaturated carbonyl compound, especially if the reaction is allowed to warm or if acidic/basic conditions are too harsh during workup.[2] | Quench the reaction carefully, often with a pH 7 buffer, to neutralize any excess reagents before warming the reaction mixture.[6] Avoid excessive heat during the workup and purification steps. |
| Epimerization | If the product has multiple stereocenters, epimerization at the α-carbon of the carbonyl can occur if the reaction is exposed to basic conditions for an extended period, leading to a mixture of diastereomers and potentially complicating purification. | Quench the reaction promptly and use a buffered workup to maintain a neutral pH. |
Section 3: Key Experimental Protocols & Visualizations
General Protocol for a Diastereoselective Evans Aldol Reaction
This protocol is a representative example and may require optimization for different substrates.
-
Preparation: Under an inert atmosphere (N2 or Ar), add the N-acylated oxazolidinone (1.0 eq.) to a flame-dried flask equipped with a magnetic stir bar. Dissolve the solid in anhydrous dichloromethane.[6]
-
Enolate Formation:
-
Cool the solution to 0°C using an ice bath.[6]
-
Slowly add dibutylboron triflate (1.1-1.2 eq.) via syringe. The solution may turn slightly yellow or green.[6]
-
Dropwise, add triethylamine or diisopropylethylamine (1.2-1.3 eq.), ensuring the internal temperature remains below 3-5°C.[6] A white precipitate should form.
-
Stir the mixture at 0°C for 30-60 minutes.
-
-
Aldehyde Addition:
-
Workup:
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol.[6]
-
Add a solution of hydrogen peroxide in methanol at a rate that keeps the internal temperature below 10°C to oxidize the boron species.[6]
-
Stir for 1 hour, then remove the volatile solvents under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product for purification.
-
Visualizing the Reaction Pathway
The stereochemical outcome of the Evans aldol reaction is dictated by the formation of a highly organized transition state.
Caption: Workflow for a DBBT-mediated Evans aldol reaction.
Troubleshooting Flowchart
Use this flowchart to diagnose potential issues with your reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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- 7. youtube.com [youtube.com]
Dibutylboranyl Trifluoromethanesulfonate (DBBT) Technical Support Center: A Guide to Stability, Degradation, and Experimental Success
Welcome to the Technical Support Center for Dibutylboranyl Trifluoromethanesulfonate (DBBT), also commonly known as Dibutylboron Triflate (Bu₂BOTf). This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful reagent in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep understanding of the causality behind experimental choices, ensuring the integrity and success of your work. DBBT is a cornerstone reagent for stereoselective carbon-carbon bond formation, most notably in the Evans aldol reaction; however, its efficacy is intrinsically linked to its stability. This resource provides in-depth troubleshooting guides and frequently asked questions to address the common challenges encountered with this reagent.
Section 1: Frequently Asked Questions (FAQs) - The Essentials of DBBT
This section addresses the most common initial questions regarding the handling, storage, and fundamental properties of DBBT.
Q1: What is the appearance of high-quality Dibutylboranyl Trifluoromethanesulfonate?
A1: High-quality DBBT is a clear, colorless to light yellow or orange solution.[1] A significant darkening or the presence of precipitates may indicate degradation.
Q2: What are the primary degradation pathways for DBBT?
A2: The principal degradation pathway for DBBT is hydrolysis, which occurs upon exposure to moisture. The B-O bond is susceptible to cleavage by water, yielding dibutylborinic acid and trifluoromethanesulfonic acid (triflic acid). While less documented in standard literature, oxidation, particularly in ethereal solvents that can form peroxides, is a potential secondary degradation route.
Q3: How should I properly store my DBBT solution?
A3: To ensure the longevity and reactivity of DBBT, it should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C.[2] The reagent is typically supplied in a septum-sealed bottle to facilitate handling under inert conditions. It is crucial to prevent the introduction of atmospheric moisture.
Q4: My commercial DBBT solution is several months old. Is it still viable for my reaction?
A4: The quality of commercial DBBT solutions can be inconsistent, and the reagent's efficacy diminishes over time, especially if it has been handled improperly.[3] It is recommended to use the solution within a few weeks of opening.[3] For critical applications, it is advisable to either use freshly prepared reagent or purify older batches by distillation.[3]
Q5: What are the immediate safety precautions I should take when working with DBBT?
A5: DBBT is a corrosive and flammable substance that reacts with moisture. Always handle it in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves. Ensure that you are familiar with the safety data sheet (SDS) before use.
Section 2: Troubleshooting Guide - Navigating Experimental Challenges
This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during reactions involving DBBT.
Q1: My Evans aldol reaction is giving low yields and a complex mixture of byproducts. What could be the primary cause?
A1: This is a classic symptom of degraded DBBT. The presence of triflic acid, a byproduct of hydrolysis, can catalyze undesired side reactions, including the acid-catalyzed aldol condensation which leads to the elimination of water from the desired β-hydroxy carbonyl product to form an α,β-unsaturated compound.[4][5] Furthermore, the reduced concentration of active DBBT will result in incomplete formation of the desired boron enolate, leading to unreacted starting material and a complex reaction mixture.
Q2: I suspect my DBBT has degraded. How can I confirm this?
A2: While a visual inspection for color change or precipitates is a first step, spectroscopic analysis can provide more definitive evidence.
-
¹⁹F NMR Spectroscopy: The presence of triflic acid can be detected by ¹⁹F NMR spectroscopy. Triflic acid exhibits a characteristic singlet in the ¹⁹F NMR spectrum.[6][7]
-
¹H NMR Spectroscopy: While less direct, the ¹H NMR spectrum of degraded DBBT may show broad signals corresponding to dibutylborinic acid.
A simple activity test is also highly recommended. Performing a small-scale, well-characterized reaction for which a high yield is expected (such as a standard Evans aldol reaction) can quickly ascertain the reagent's viability.
Q3: My reaction is highly sensitive to the stoichiometry of DBBT. How can I accurately determine the concentration of my solution?
A3: For highly sensitive reactions, a titration can be performed to determine the active concentration of DBBT. A simple method involves the reaction of DBBT with a known excess of a suitable amine, followed by back-titration of the remaining amine with a standardized acid.
Q4: I am observing the wrong diastereoselectivity in my Evans aldol reaction. Could this be related to DBBT degradation?
A4: Yes, this is a plausible consequence. The high diastereoselectivity of the Evans aldol reaction is predicated on the formation of a specific (Z)-boron enolate, which then proceeds through a well-defined chair-like transition state.[8] The presence of degradation products can disrupt this process. Triflic acid can alter the reaction pathway by promoting an acid-catalyzed mechanism with a different transition state structure, leading to poor stereocontrol. Dibutylborinic acid, a weaker Lewis acid, may also influence enolate geometry or the subsequent aldol addition step, resulting in a mixture of diastereomers.
Q5: Can I "rescue" a partially degraded bottle of DBBT?
A5: For critical applications, purification by vacuum distillation is the most reliable method to obtain high-purity DBBT.[3] This should be performed with appropriate safety precautions and under an inert atmosphere. For less sensitive reactions, the addition of a non-nucleophilic, sterically hindered base can scavenge the triflic acid formed during degradation. However, this does not replenish the active DBBT and may complicate the reaction mixture.
Section 3: Data and Protocols for the Bench Scientist
This section provides structured data and detailed protocols to support your experimental work with DBBT.
Table 1: Key Properties and Handling of Dibutylboranyl Trifluoromethanesulfonate
| Property | Value | Source |
| Appearance | Clear, colorless to light yellow/orange solution | [1] |
| Storage Temperature | 2-8°C | [2] |
| Handling | Under inert atmosphere (Argon or Nitrogen) | |
| Primary Degradation Products | Dibutylborinic acid and Trifluoromethanesulfonic acid | |
| Incompatible Materials | Water, Protic solvents, Strong oxidizing agents |
Experimental Protocols
Protocol 1: Small-Scale Purification of Dibutylboranyl Trifluoromethanesulfonate by Vacuum Distillation
CAUTION: This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.
-
Apparatus Setup: Assemble a short-path distillation apparatus that has been thoroughly flame-dried under vacuum and backfilled with argon.
-
Charging the Flask: Under a positive pressure of argon, transfer the partially degraded DBBT solution to the distillation flask.
-
Distillation: Slowly reduce the pressure and gently heat the distillation flask. Collect the fraction that distills at the appropriate temperature and pressure for DBBT.
-
Storage: Transfer the freshly distilled DBBT to a clean, dry, septum-sealed flask under an argon atmosphere. Store at 2-8°C.
Protocol 2: Activity Test for Dibutylboranyl Trifluoromethanesulfonate using a Model Evans Aldol Reaction
-
Reaction Setup: To a flame-dried flask under argon, add the chiral oxazolidinone starting material and dissolve in anhydrous dichloromethane.
-
Enolate Formation: Cool the solution to 0°C and add the DBBT solution to be tested, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine or diisopropylethylamine).
-
Aldol Addition: After stirring for the appropriate time, cool the reaction to -78°C and add a freshly distilled aldehyde.
-
Workup and Analysis: Quench the reaction, perform an appropriate workup, and analyze the crude product by ¹H NMR to determine the diastereomeric ratio and conversion. A high conversion and diastereoselectivity indicate a high-quality DBBT reagent.
Visualizing Degradation and Reaction Pathways
Diagram 1: Hydrolytic Degradation of Dibutylboranyl Trifluoromethanesulfonate
Caption: Hydrolysis of DBBT by moisture.
Diagram 2: Troubleshooting Logic for Low Yield in DBBT-Mediated Reactions
Caption: Troubleshooting workflow for DBBT reactions.
References
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Gage, J. R.; Evans, D. A. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Org. Synth.1990 , 68, 83. [Link]
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PubChem. Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid. [Link]
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Triflic acid and its derivatives: A family of useful reagents for synthesis. chimica oggi/Chemistry Today. 2004 , 22(2), 48-50. [Link]
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PubChem. Trifluoromethanesulfonic acid. [Link]
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The Organic Chemistry Tutor. Hydroboration - Oxidation Reaction Mechanism. YouTube, 27 Apr. 2018, [Link].
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Chemistry LibreTexts. 23.3: Dehydration of Aldol Products - Synthesis of Enones. [Link]
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ACS Publications. Cooperative Diarylborinic Acid/Chloride-Catalyzed Formal SNi Reaction of cis-4-Hydroxymethyl-1,2-Cyclopentene Oxides. [Link]
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ACS Publications. Fluorine-19 NMR studies of the reaction of octaphenylcyclotetrasilane with triflic acid. [Link]
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Effect of base on Dibutylboranyl trifluoromethanesulfonate reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Here we address common questions regarding the role and selection of bases in dibutylboron triflate-mediated reactions, particularly the widely used Evans aldol reaction.
Q1: What is the primary function of a base in reactions with dibutylboron triflate?
A base is essential for the deprotonation of the α-carbon of the carbonyl compound, leading to the formation of a boron enolate. In the context of stereoselective aldol reactions, the base, in concert with the bulky dibutylboron group, facilitates the formation of a specific enolate geometry—typically the (Z)-enolate. This selective formation is paramount for achieving high diastereoselectivity in the subsequent reaction with an aldehyde.[1][2][3] The reaction proceeds through a highly organized, six-membered Zimmerman-Traxler transition state, where the stereochemistry of the enolate directly dictates the stereochemistry of the aldol adduct.[1]
Q2: Why are non-nucleophilic, sterically hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) used?
The choice of a non-nucleophilic, sterically hindered base is critical to prevent unwanted side reactions. A nucleophilic base could potentially attack the carbonyl carbon of the starting material or the dibutylboron triflate itself. The steric bulk of bases like TEA and DIPEA (also known as Hünig's base) minimizes these undesired interactions and selectively promotes the desired proton abstraction.[4][5][6]
Q3: How do I choose between triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA)?
Both TEA and DIPEA are excellent choices for promoting the formation of (Z)-enolates with dibutylboron triflate. The selection often depends on the specific substrate and the desired stereochemical outcome.
-
Basicity: TEA is a slightly stronger base than DIPEA. The pKa of the conjugate acid of TEA is approximately 10.75 in water, while for DIPEA it is around 11.[4][7]
-
Steric Hindrance: DIPEA is more sterically hindered than TEA due to the isopropyl groups. This increased bulk can sometimes lead to higher selectivity for the desired (Z)-enolate.[8][9]
For many standard Evans aldol reactions, TEA provides excellent results.[10] However, if you are struggling with diastereoselectivity, switching to the bulkier DIPEA may be beneficial.[8][9]
Q4: What is the stoichiometry of the base relative to the carbonyl compound and dibutylboron triflate?
Typically, a slight excess of both the dibutylboron triflate and the base relative to the carbonyl compound is used. A common stoichiometry is approximately 1.1 to 1.2 equivalents of Bu₂BOTf and 1.2 to 1.4 equivalents of the base. This ensures complete conversion of the carbonyl compound to the boron enolate.[11]
The formation of the trialkylammonium triflate salt as a byproduct, which often precipitates from the reaction mixture, helps to drive the enolization equilibrium to completion.[12]
Troubleshooting Guide
Even with well-established protocols, experimental challenges can arise. This section provides a systematic approach to diagnosing and resolving common issues in dibutylboron triflate reactions.
Issue 1: Low or No Product Yield
A low yield of the desired aldol adduct is a common problem. The following decision tree can help you diagnose the potential cause.
Caption: Key steps in the stereoselective Evans-Mukaiyama aldol reaction.
By understanding the principles outlined in this guide and utilizing the troubleshooting strategies provided, researchers can more effectively employ dibutylboron triflate in their synthetic endeavors to achieve high yields and excellent stereocontrol.
References
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Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Chiral auxiliary. Retrieved from [Link]
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Thomas, A. Y., Walls III, T. L., Nelson, B. N., Primeaux, S. W., & Chanda, P. B. (2021). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. The Journal of Organic Chemistry, 86(9), 6184–6194. [Link]
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
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Gandelman, M., & Vigalok, A. (2020). Trialkylammonium salt degradation: implications for methylation and cross-coupling. Chemical Science, 11(15), 3847–3854. [Link]
- University of Wisconsin-Madison. (n.d.). Overview of the Topics to be Covered in CHEM 330.
-
Wikipedia. (2023, December 12). N,N-Diisopropylethylamine. Retrieved from [Link]
-
Stuart, D. R. (2018). Quantitative Assessment of the Lewis Acidity of Diaryliodonium Salts [Undergraduate honors thesis, Portland State University]. PDXScholar. [Link]
- Su, S., & Ishihara, K. (2013). Supporting Information: A New Look at Boron Enolate Chemistry: Aminative C–C Bond Formation Using Diaminoboron enolate with Aldehyde.
-
Gage, J. R., & Evans, D. A. (1993). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 71, 83. [Link]
- Organic Chemistry Portal. (n.d.). Boron Aldol Reaction - Organic Chemistry, Reaction Mechanism.
-
Wikipedia. (2023, August 2). Non-nucleophilic base. Retrieved from [Link]
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Organic Chemistry Portal. (2021). Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. Retrieved from [Link]
- Wikipedia. (2017, March 16). Aldol reaction. Retrieved from an older version of the Wikipedia page.
-
The Organic Chemistry Tutor. (2022, February 9). Aldol Condensation Worked Practice Questions + TRICK! [Video]. YouTube. [Link]
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Grokipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
- CN113387970A - Preparation method of dibutylboron trifluoromethanesulfonate. (2021).
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Chemistry LibreTexts. (2020, August 15). 4.4: The aldol reaction. Retrieved from [Link]
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Magritek. (2018, November 29). Boron NMR Spectroscopy. Retrieved from [Link]
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Cambridge Open Engage. (2022, August 1). Quantitative Assessment of the Lewis Acidity of Mono-, Di-, and Trivalent Cations in Anhydrous Bis(trifluoromethylsulfonyl)imide Salts. ChemRxiv. [Link]
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Chegg. (2018, November 11). Solved Aldol reactions [edit Chiral oxazolidinones have been.... Retrieved from [Link]
- Garrett, E. R., & Umbreit, G. R. (1967). Alkaline hydrolysis of 1,3-dimethylphenobarbital. Journal of Pharmaceutical Sciences, 56(3), 324-331.
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Chemistry LibreTexts. (2022, January 8). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved from [Link]
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Wikipedia. (2023, November 28). Aldol reaction. Retrieved from [Link]
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Ranolia, D., Avigdori, I., Singh, K., Koronatov, A., Fridman, N., & Gandelman, M. (2022). Triazolium Salts as Lewis Acid Catalysts. Organic Letters, 24(22), 3915–3919. [Link]
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jOeCHEM. (2021, August 24). Practice with Aldol, Michael Addition, and Robinson Annulation Rxns (Worksheet Walkthrough) [Video]. YouTube. [Link]
- Brown, H. C., & Bhat, K. S. (1986). Asymmetric Aldol Reaction Using Boron Enolates. Journal of the American Chemical Society, 108(19), 5919–5923.
- Guillot, F. (2018).
-
The Organic Chemistry Tutor. (2019, August 22). 11.06 Bases for Enolate Formation [Video]. YouTube. [Link]
-
Wikipedia. (2023, November 28). Chiral auxiliary. Retrieved from [Link]
- San Diego State University. (n.d.). 11B NMR Chemical Shifts.
- Evans, D. A. (n.d.). Evans Auxiliaries and a Friend for Aldol Reactions.
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Moore, B. S., & Pessah, I. N. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 85(12), 2794–2798. [Link]
- Huber, P. R., Griesser, R., & Sigel, H. (1970). Elucidation of the Boron-11 Nuclear Magnetic Resonance Spectra of Some B,H13(ligand) Derivatives. Inorganic Chemistry, 9(5), 1238-1243.
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Carl ROTH. (n.d.). N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5. Retrieved from [Link]pea/p/7421.1)
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Validation & Comparative
The Aldol Reactionist's Dilemma: A Comparative Guide to Bu₂BOTf and Cy₂BOTf in Stereoselective Synthesis
In the intricate world of stereoselective carbon-carbon bond formation, the aldol reaction stands as a cornerstone, enabling the construction of complex molecular architectures with remarkable precision. Central to this endeavor is the choice of the boron reagent, a decision that profoundly dictates the stereochemical outcome of the reaction. Among the arsenal of available reagents, dibutylboranyl trifluoromethanesulfonate (Bu₂BOTf) and dicyclohexylboron triflate (Cy₂BOTf) have emerged as workhorses, each carving out a distinct niche defined by its steric profile and resultant diastereoselectivity. This guide provides an in-depth, data-driven comparison of these two pivotal reagents, offering researchers, scientists, and drug development professionals the insights necessary to make informed decisions in their synthetic campaigns.
The Mechanistic Underpinning: Control Through the Zimmerman-Traxler Transition State
The remarkable stereocontrol exerted by boron triflates in aldol reactions is rationalized by the Zimmerman-Traxler model.[1][2] This model posits a chair-like six-membered transition state wherein the boron atom coordinates to both the enolate oxygen and the aldehyde carbonyl group. The geometry of the boron enolate—either (Z) or (E)—directly translates to the relative stereochemistry of the resulting β-hydroxy carbonyl product. The steric bulk of the substituents on the boron atom plays a crucial role in dictating the enolate geometry, thereby determining whether the reaction proceeds down a syn- or anti-selective pathway.[2][3] Shorter boron-oxygen bonds, compared to other metal-oxygen bonds, create a more compact and rigid transition state, amplifying the steric interactions that govern stereoselectivity.[2][3]
Dibutylboranyl Trifluoromethanesulfonate (Bu₂BOTf): The Architect of Syn-Aldol Products
Dibutylboranyl trifluoromethanesulfonate is widely recognized for its propensity to generate (Z)-enolates, which subsequently lead to the formation of syn-aldol products with high diastereoselectivity.[3][4] The relatively smaller n-butyl groups on the boron atom favor the formation of the (Z)-enolate, where the substituent on the enolate is cis to the oxygen atom.
Mechanism of (Z)-Enolate Formation and Syn-Selectivity with Bu₂BOTf
The generally accepted mechanism for the Bu₂BOTf-mediated syn-selective aldol reaction is depicted below. The coordination of the boron triflate to the carbonyl oxygen activates the substrate for deprotonation by a hindered amine base, such as diisopropylethylamine (i-Pr₂NEt). The steric interactions between the n-butyl groups on the boron and the substituents on the carbonyl compound favor the formation of the (Z)-enolate. This (Z)-enolate then reacts with an aldehyde via a chair-like Zimmerman-Traxler transition state, where the aldehyde substituent (R²) preferentially occupies an equatorial position to minimize 1,3-diaxial interactions, leading to the syn-aldol product.
Sources
A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Dibutylboranyl Trifluoromethanesulfonate Products
For researchers, synthetic chemists, and professionals in drug development, the stereochemical outcome of a reaction is paramount. The use of Dibutylboranyl trifluoromethanesulfonate (Bu₂BOTf) as a powerful tool for stereoselective aldol reactions has become a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high diastereoselectivity.[1] However, the synthesis of a stereochemically enriched product is only half the battle; rigorous and accurate determination of its enantiomeric excess (ee) is a critical, non-negotiable step to validate the success of the synthesis and to meet stringent regulatory requirements for chiral pharmaceutical compounds.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of β-hydroxy carbonyl compounds, the characteristic products of Bu₂BOTf-mediated aldol reactions. We will delve into the mechanistic underpinnings of each method, present field-proven experimental protocols, and offer comparative data to empower you to make informed decisions for your specific analytical challenges. Our focus is not just on the "how," but the crucial "why" behind each experimental choice, ensuring a robust and self-validating analytical workflow.
The Foundation: Understanding the Bu₂BOTf-Mediated Aldol Reaction
The exceptional stereocontrol exerted by dibutylboron triflate in aldol reactions stems from the formation of a rigid, six-membered Zimmerman-Traxler transition state.[2] The boron atom chelates to both the enolate oxygen and the aldehyde's carbonyl oxygen, forcing a chair-like conformation. This organized transition state minimizes steric interactions and directs the approach of the electrophilic aldehyde, leading to a predictable stereochemical outcome, typically the syn-aldol adduct when using a chiral auxiliary like an Evans oxazolidinone.[1]
A Comparative Overview of Analytical Methodologies
The choice of analytical technique for ee determination is dictated by several factors, including the physicochemical properties of the analyte (polarity, volatility, presence of chromophores), the required level of accuracy and sensitivity, available instrumentation, and throughput needs. The most prevalent methods fall into two categories: direct chromatographic separation of enantiomers and indirect analysis via the formation of diastereomers.
| Method | Principle | Primary Output | Throughput | Key Advantages | Primary Limitations |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP). | Chromatogram with two peaks for the enantiomers. | Medium | Broad applicability, high accuracy, established technology. | Can require significant method development, solvent consumption. |
| Chiral SFC | Direct separation using a supercritical fluid mobile phase and a CSP. | Chromatogram with two peaks for the enantiomers. | High | Fast analysis times, reduced organic solvent usage, "green" technique.[3] | Higher initial instrument cost, less suitable for highly polar compounds without additives. |
| Chiral GC | Direct separation of volatile enantiomers on a chiral capillary column. | Chromatogram with two peaks for the enantiomers. | High | High resolution and sensitivity, fast analysis.[4] | Requires analyte to be volatile and thermally stable, often necessitating derivatization. |
| NMR Spectroscopy | Indirect analysis by forming diastereomeric complexes or derivatives. | NMR spectrum with distinct signals for each diastereomer. | Low to Medium | Provides structural information, no separation needed. | Lower sensitivity, potential for signal overlap, requires chiral auxiliary.[5] |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for enantiomeric excess determination in the pharmaceutical industry due to its robustness and broad applicability.[] The separation is achieved through differential interactions of the enantiomers with a chiral stationary phase (CSP).
Causality in Method Development: The key to a successful chiral HPLC separation lies in selecting the appropriate CSP and mobile phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their wide range of chiral recognition capabilities.[7] The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) chromatography depends on the analyte's polarity. For the relatively polar β-hydroxy ketones, a polar organic or reversed-phase method is often a good starting point.[8]
Caption: Workflow for ee determination by Chiral SFC.
Detailed Protocol: Chiral SFC for a β-Hydroxy Ketone
-
Column Selection: Polysaccharide-based CSPs are again the primary choice.
-
Mobile Phase: A common starting point is CO₂ with 5-20% methanol as a co-solvent. The percentage of the modifier can be adjusted to optimize retention and resolution. [9]3. Backpressure and Temperature: Typical backpressure is 150 bar, and the temperature is often set to 40 °C. [9]4. Flow Rate: Flow rates of 2-5 mL/min are common, enabling rapid analysis.
-
Sample Preparation: Dissolve the sample in the modifier (e.g., methanol) at a concentration of ~1 mg/mL and filter.
-
Calculation: The calculation of ee is the same as for HPLC.
Trustworthiness: As with HPLC, the method should be validated with a racemic standard. The high throughput of SFC makes it particularly suitable for screening multiple reaction conditions quickly.
Chiral Gas Chromatography (GC)
For aldol products that are volatile and thermally stable, or can be made so through derivatization, chiral GC offers exceptional resolution and sensitivity. [10] Causality in Method Development: The key challenge for applying GC to β-hydroxy ketones is their relatively low volatility and potential for thermal degradation. Therefore, derivatization of the hydroxyl and/or carbonyl group is often necessary. A common approach is silylation of the hydroxyl group to form a more volatile and stable trimethylsilyl (TMS) ether. The separation is then performed on a chiral capillary column, often one with a cyclodextrin-based stationary phase. [11] Experimental Workflow for Chiral GC
Caption: Workflow for ee determination by Chiral GC.
Detailed Protocol: Chiral GC for a β-Hydroxy Ketone (after derivatization)
-
Derivatization: In a vial, dissolve ~1 mg of the aldol product in 0.5 mL of a dry, aprotic solvent (e.g., dichloromethane). Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Cap the vial and heat at 60 °C for 30 minutes.
-
Column Selection: A β- or γ-cyclodextrin-based chiral capillary column is a good starting point.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Program: Start at a temperature appropriate for the analyte's volatility (e.g., 100 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature (e.g., 220 °C).
-
-
Calculation: The calculation of ee is the same as for HPLC and SFC.
Trustworthiness: It is crucial to ensure that the derivatization reaction proceeds to completion and does not cause any racemization. This can be verified by derivatizing a sample of known enantiomeric excess and confirming that the ee remains unchanged.
NMR Spectroscopy: The Indirect Approach
NMR spectroscopy offers a fundamentally different approach. Instead of physically separating the enantiomers, it distinguishes them by converting them into diastereomers, which have different NMR spectra. [12]This is achieved by reacting the chiral analyte with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA).
Mosher's Acid Analysis (CDA): A classic and reliable method for determining the ee and absolute configuration of secondary alcohols is the formation of Mosher's esters. [13]The aldol product is reacted separately with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters will exhibit different chemical shifts in the ¹H or ¹⁹F NMR spectrum.
Causality in Mosher's Analysis: The difference in chemical shifts arises from the anisotropic effect of the phenyl group in the MTPA moiety, which shields or deshields nearby protons in the two diastereomers to different extents. By analyzing the differences in chemical shifts (Δδ = δS - δR), one can not only determine the ee but also assign the absolute configuration of the alcohol. [13] Experimental Workflow for Mosher's Acid Analysis
Caption: Workflow for ee determination by Mosher's Acid Analysis.
Detailed Protocol: Mosher's Acid Analysis
-
Esterification: In two separate NMR tubes, dissolve ~5 mg of the purified aldol product in 0.5 mL of deuterated pyridine. To one tube, add a slight excess of (R)-(-)-MTPA chloride. To the other, add a slight excess of (S)-(+)-MTPA chloride. Allow the reactions to proceed to completion at room temperature.
-
NMR Acquisition: Acquire ¹H or ¹⁹F NMR spectra for both samples.
-
Data Analysis:
-
Identify a well-resolved signal for each diastereomer.
-
Integrate the signals to determine the ratio of diastereomers, which corresponds to the enantiomeric ratio of the starting alcohol.
-
Calculate the ee using the standard formula.
-
Trustworthiness: It is essential that the esterification reactions go to completion to ensure that the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio. Also, the MTPA reagents must be of high enantiomeric purity.
Conclusion: Selecting the Optimal Method
There is no single "best" method for determining the enantiomeric excess of products from dibutylboranyl trifluoromethanesulfonate-mediated reactions. The optimal choice is a strategic decision based on the specific needs of the project.
-
For high-throughput screening and rapid analysis, Chiral SFC is often the superior choice due to its speed and reduced solvent consumption.
-
For routine, high-accuracy analysis with broad applicability, Chiral HPLC remains the gold standard.
-
When dealing with volatile analytes or when high sensitivity is required, Chiral GC (with derivatization) is an excellent option.
-
When structural confirmation and determination of absolute configuration are needed in addition to ee, NMR spectroscopy with chiral derivatizing agents like Mosher's acid is an invaluable tool.
By understanding the principles behind each technique and following robust, validated protocols, researchers can confidently and accurately determine the stereochemical outcome of their synthetic efforts, a critical step in the journey from a successful reaction to a valuable molecule.
References
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YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. Retrieved from [Link]
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Sang, P., et al. (2017). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Request PDF. Retrieved from [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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- Armstrong, D. W., & DeMond, W. (1984). Cyclodextrin bonded phases for the liquid chromatographic separation of enantiomers.
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Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
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Phenomenex. (n.d.). Strategies for Chiral HPLC Method Development. Retrieved from [Link]
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- Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-Field FT NMR Application of Mosher's Method. The Absolute Configurations of Marine Terpenoids. Journal of the American Chemical Society, 113(11), 4092-4096.
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Bridgewater College Digital Commons. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance. Retrieved from [Link]
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Waters. (n.d.). Chiral Separations. Retrieved from [Link]
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MDPI. (2021). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Retrieved from [Link]
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Regis Technologies. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]
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University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Retrieved from [Link]
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ResearchGate. (2017). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
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Daicel Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Retrieved from [Link]
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Scientific Research Publishing. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link]
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Scholars' Mine. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones and aldehydes. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
